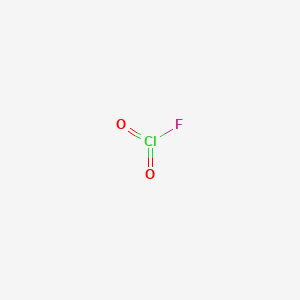

Chloryl fluoride

Description

Properties

InChI |

InChI=1S/ClFO2/c2-1(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLYFHVJLYEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=Cl(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2F, ClFO2 | |

| Record name | Chloryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159769 | |

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-83-7 | |

| Record name | Chloryl fluoride ((ClO2)F) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Chloryl Fluoride (FClO₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloryl fluoride (B91410) (FClO₂), a reactive inorganic oxyfluoride, presents a compelling case study in molecular structure and bonding theory. With chlorine in a +5 oxidation state, its geometry and electronic configuration are governed by a complex interplay of electronegativity, lone pair effects, and potential resonance stabilization.[1] This document provides a comprehensive analysis of the molecular geometry, bonding characteristics, and the experimental methodologies used to elucidate these properties for FClO₂. Quantitative data are systematically tabulated, and key structural and bonding concepts are visualized using standardized diagrams to facilitate a deeper understanding for research and development applications.

Molecular Geometry

The geometry of chloryl fluoride is fundamentally dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory. The central chlorine atom is bonded to two oxygen atoms and one fluorine atom, and it also possesses one lone pair of electrons. This configuration results in four electron domains around the central chlorine atom, leading to a tetrahedral electron geometry. However, the presence of the lone pair means the molecular geometry is described as trigonal pyramidal , with Cₛ point group symmetry.[1][2]

This pyramidal structure is a key feature of FClO₂.[1] The lone pair exerts greater repulsive forces than the bonding pairs, compressing the bond angles from the ideal tetrahedral angle of 109.5°. Experimental and computational studies have revealed an asymmetric structure, particularly in the chlorine-oxygen bonding.[1]

Quantitative Geometric Data

The structural parameters of this compound have been determined through various experimental and computational methods. The data reveals a notable asymmetry in the Cl-O bonds, suggesting that they are not equivalent.[1] One bond is significantly shorter, indicative of double-bond character, while the other is longer.[1]

| Parameter | Experimental Value | Computational Value (CID/3-21G*) |

| Bond Lengths | ||

| Cl=O (short) | ~1.405 Å[1] | 1.4468 Å |

| Cl-O (long) | ~1.640 Å[1] | - |

| Cl-F | - | 1.6750 Å |

| Bond Angles | ||

| ∠ O-Cl-O | ~110°[1] | 115.363° |

| ∠ F-Cl-O | ~105°[1] | 102.110° |

| Dipole Moment | 1.42 D[1] | - |

Bonding and Electronic Structure

The bonding in this compound can be described through a combination of valence bond and molecular orbital theories.

Valence Bond Theory

In the framework of valence bond theory, the central chlorine atom, with four electron domains (two oxygen atoms, one fluorine atom, one lone pair), is considered to be sp³ hybridized .[1] The significant difference in electronegativity between chlorine and fluorine imparts a substantial ionic character to the Cl-F bond.[1]

The asymmetry in the Cl-O bond lengths suggests that a single Lewis structure is insufficient to describe the molecule accurately. Instead, it is better represented as a resonance hybrid of several contributing structures. The most significant structures involve one Cl=O double bond, one Cl-O single bond, a Cl-F single bond, and a lone pair on the chlorine atom. This model aligns with the experimentally observed shorter and longer Cl-O bonds.

Molecular Orbital Theory

Molecular orbital (MO) calculations provide deeper insight into the electronic structure. These calculations indicate that the highest occupied molecular orbitals (HOMOs) are predominantly localized on the oxygen atoms.[1] Conversely, the lowest unoccupied molecular orbitals (LUMOs) exhibit significant fluorine character.[1] This distribution of electron density is crucial for understanding the molecule's reactivity, particularly its function as a Lewis acid through coordination at the chlorine center and its powerful oxidizing properties.[1]

Experimental Protocols for Structural Determination

The precise determination of FClO₂'s molecular geometry relies on sophisticated spectroscopic techniques conducted in the gas phase, which allows for the study of molecules free from intermolecular forces.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of gas-phase molecules.[3]

-

Methodology: A sample of gaseous FClO₂ is introduced into a high-vacuum chamber and irradiated with microwave radiation. Molecules absorb energy at specific frequencies corresponding to transitions between quantized rotational energy levels. By analyzing the frequencies of these transitions, highly precise rotational constants (A, B, C) can be determined.[4] These constants are inversely related to the molecule's moments of inertia. A full structural determination is then achieved by fitting the bond lengths and angles to the experimentally derived moments of inertia, often requiring data from multiple isotopologues (e.g., F³⁵ClO₂ and F³⁷ClO₂).[4]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful method for determining the structure of molecules.[5]

-

Methodology: A high-energy beam of electrons is directed through a gaseous sample of FClO₂.[5] The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity and angular distribution of this pattern are dependent on the internuclear distances within the molecule.[5][6] By analyzing this pattern, one can derive the bond lengths, bond angles, and even the amplitudes of molecular vibrations.[6]

Visualizations

Lewis Structure and VSEPR Model

The following diagram illustrates the resonance structures and the resulting trigonal pyramidal geometry of this compound, as predicted by VSEPR theory.

Caption: VSEPR model and resonance structures of this compound (FClO₂).

Simplified Molecular Orbital Diagram

This diagram illustrates the conceptual formation of molecular orbitals in FClO₂ from the valence atomic orbitals of chlorine, fluorine, and oxygen, highlighting the HOMO-LUMO gap.

Caption: Conceptual Molecular Orbital diagram for this compound (FClO₂).

References

synthesis of chloryl fluoride from sodium chlorate and chlorine trifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of chloryl fluoride (B91410) (ClO₂F) from the reaction of sodium chlorate (B79027) (NaClO₃) and chlorine trifluoride (ClF₃). Chloryl fluoride is a highly reactive gas with potential applications in specialized fluorination reactions. This document outlines the core chemical principles, experimental protocols, and safety considerations for its preparation. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in the field.

Introduction

This compound (ClO₂F) is an inorganic compound that is a powerful oxidizing and fluorinating agent. Its synthesis requires handling of highly reactive and hazardous materials, necessitating detailed procedural outlines and stringent safety measures. One of the more convenient methods for the laboratory-scale synthesis of this compound involves the reaction of a solid chlorate salt with liquid or gaseous chlorine trifluoride. This guide focuses on the synthesis route utilizing sodium chlorate and chlorine trifluoride, a reaction that proceeds at ambient temperatures to produce this compound along with several byproducts.

Chemical Reaction and Stoichiometry

The synthesis of this compound from sodium chlorate and chlorine trifluoride is a redox reaction where chlorine trifluoride acts as both a fluorinating agent and an oxidizing agent. The balanced chemical equation for this reaction is:

6 NaClO₃(s) + 4 ClF₃(g, l) → 6 ClO₂F(g) + 2 Cl₂(g) + 3 O₂(g) + 6 NaF(s)

This reaction is advantageous as it can be initiated at room temperature and has been reported to produce this compound in yields exceeding 70%. The reaction generates gaseous byproducts, including chlorine and oxygen, and a solid byproduct, sodium fluoride.

Experimental Data

While detailed kinetic and thermodynamic data for this specific reaction are not extensively published, the following table summarizes the key physical properties of the reactants and the primary product, this compound. This information is critical for designing the experimental setup, particularly the purification stages.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Sodium Chlorate | NaClO₃ | 106.44 | Decomposes > 250 | 248 |

| Chlorine Trifluoride | ClF₃ | 92.45 | 11.75 | -76.3 |

| This compound | ClO₂F | 86.45 | -6 | -115 |

| Chlorine | Cl₂ | 70.90 | -34.04 | -101.5 |

| Oxygen | O₂ | 32.00 | -183.0 | -218.8 |

| Sodium Fluoride | NaF | 41.99 | 1695 | 993 |

Experimental Protocol

The following section details a generalized experimental procedure for the synthesis of this compound. Researchers should adapt this protocol based on the specific equipment and safety infrastructure available.

Materials and Equipment

-

Reactants:

-

Anhydrous sodium chlorate (NaClO₃), finely powdered and dried.

-

Chlorine trifluoride (ClF₃).

-

-

Equipment:

-

A reaction vessel made of a material resistant to chlorine trifluoride, such as Monel, nickel, or stainless steel that has been properly passivated.

-

A system for introducing chlorine trifluoride into the reaction vessel in a controlled manner (e.g., a calibrated mass flow controller for gaseous ClF₃ or a pressure-equalizing dropping funnel for liquid ClF₃).

-

A series of cold traps for the purification of the product via vacuum fractionation.

-

A vacuum pump capable of achieving low pressures.

-

Pressure gauges and temperature sensors.

-

Appropriate personal protective equipment (PPE), including a full-face shield, heavy-duty gloves, and a corrosion-resistant lab coat. The entire experiment must be conducted in a well-ventilated fume hood or a glovebox.

-

Synthesis Procedure

-

Reactor Preparation: The reaction vessel must be scrupulously cleaned, dried, and passivated. Passivation involves treating the metal surfaces with a low concentration of a fluorinating agent to form a protective metal fluoride layer.

-

Charging the Reactor: A stoichiometric excess of finely powdered and dried sodium chlorate is placed into the reaction vessel.

-

Reaction Initiation: Chlorine trifluoride is slowly introduced into the reaction vessel. The reaction is exothermic and should be carefully controlled. If introducing liquid ClF₃, it should be added dropwise to the sodium chlorate. If using gaseous ClF₃, its flow rate should be carefully monitored. The reaction is typically run at or slightly below room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure changes within the reaction vessel. The production of gaseous products will lead to an increase in pressure.

-

Product Collection: The gaseous products (ClO₂F, Cl₂, O₂) are continuously removed from the reaction vessel and passed through a series of cold traps.

Purification by Vacuum Fractionation

The product mixture is purified using vacuum fractionation, which separates the components based on their different boiling points.

-

Trap Series: A series of cold traps maintained at progressively lower temperatures is used.

-

Trap 1 (e.g., -78 °C, dry ice/acetone bath): This trap will condense the this compound (b.p. -6 °C) and any unreacted chlorine trifluoride (b.p. 11.75 °C). Chlorine (b.p. -34.04 °C) will also be trapped.

-

Trap 2 (e.g., -196 °C, liquid nitrogen bath): This trap will condense the lower boiling point byproduct, oxygen (b.p. -183.0 °C).

-

-

Fractional Distillation: The contents of the first trap are then subjected to a slow, controlled warming under vacuum. The components will vaporize according to their boiling points, allowing for their separation and collection in different traps.

-

Chlorine will be the first to vaporize and can be collected in a separate trap cooled with liquid nitrogen.

-

This compound will then vaporize and can be collected in a clean trap cooled to a temperature just below its boiling point (e.g., -20 to -10 °C).

-

Any remaining unreacted chlorine trifluoride will be the last to vaporize.

-

Visualization of the Process

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Purification Logic

Caption: Logic for the purification of this compound.

Safety Considerations

-

Extreme Reactivity: Chlorine trifluoride is a hypergolic and extremely powerful oxidizing and fluorinating agent. It reacts violently with most organic materials, water, and many metals. All equipment must be made of compatible materials and be scrupulously clean and dry.

-

Toxicity: Chlorine trifluoride and this compound are highly toxic and corrosive gases. Inhalation can cause severe respiratory damage. Skin contact with the liquids or condensed gases can cause severe chemical burns and frostbite.

-

Handling: All manipulations should be carried out in a high-quality fume hood or glovebox. A safety shower and eyewash station must be readily accessible. Appropriate PPE, including a face shield, heavy-duty gloves, and a lab coat made of a resistant material (e.g., neoprene or butyl rubber), is mandatory.

-

Emergency Preparedness: Personnel should be thoroughly trained in the hazards and emergency procedures for handling these chemicals. In case of a leak, the area should be evacuated immediately.

Conclusion

The synthesis of this compound from sodium chlorate and chlorine trifluoride offers a viable laboratory-scale production method. The reaction proceeds at ambient temperature with good yields. However, the extreme reactivity and toxicity of the reagents and product demand meticulous experimental planning, the use of appropriate materials, and stringent safety protocols. The detailed workflow and purification logic provided in this guide serve as a foundational resource for researchers venturing into this challenging but rewarding area of fluorine chemistry.

The Discovery and Synthesis of Chloryl Fluoride: A Technical Overview of Schmitz and Schumacher's 1942 Breakthrough

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and history of chloryl fluoride (B91410) (ClO₂F) by German chemists H. Schmitz and H. J. Schumacher in 1942. Their work, published in "Zeitschrift für anorganische und allgemeine Chemie," marked the first documented synthesis of this highly reactive inorganic compound. This document provides a comprehensive overview of their findings, including the physical properties of chloryl fluoride and the initial synthetic route, presented within the context of the available historical scientific literature.

Introduction to this compound

This compound (ClO₂F) is a colorless, highly reactive gas at standard conditions, first synthesized and characterized by Schmitz and Schumacher.[1][2] It is the acyl fluoride of chloric acid and is notable for the chlorine atom existing in the +5 oxidation state.[1] The molecule adopts a pyramidal geometry, a structure predicted by VSEPR theory.[2] Due to its extreme reactivity, particularly with metallic surfaces, its applications are limited, though it has found niche uses in specialized fluorination chemistry.[1]

Physical and Chemical Properties

Schmitz and Schumacher were the first to determine the fundamental physical properties of this compound. The following table summarizes the key quantitative data available for this compound, primarily from their initial characterization and subsequent studies.

| Property | Value | Reference |

| Molecular Formula | ClO₂F | [1][2] |

| Molar Mass | 86.45 g/mol | [2] |

| Appearance | Colorless gas | [1][2] |

| Boiling Point | -6 °C | [1][2] |

| Melting Point | -115 °C | [1][2] |

| Density (gas) | 3.534 g/L (at 0 °C and 1 atm) | [1] |

| Molecular Geometry | Pyramidal (C_s symmetry) | [1][2] |

The Original Synthesis by Schmitz and Schumacher (1942)

The pioneering synthesis of this compound was achieved through the direct fluorination of chlorine dioxide. While the full, detailed experimental protocol from the original 1942 publication by Schmitz and Schumacher is not readily accessible in contemporary databases, the abstract and secondary sources provide crucial insights into their methodology.

Reaction Conditions and Yield

The reaction was conducted under carefully controlled conditions to manage the high reactivity of the components. The key parameters are outlined below:

-

Reactants : Gaseous chlorine dioxide (ClO₂) and elemental fluorine (F₂).

-

Temperature : Approximately 0 °C.

-

Pressure :

-

Chlorine dioxide partial pressure: ~25 mm Hg or less.

-

Fluorine partial pressure: ~50 mm Hg.

-

An inert gas was added to achieve a total pressure of 1 atmosphere.

-

-

Yield : The original method yielded this compound with an approximate efficiency of 40%.[1]

Experimental Workflow

The general workflow for the synthesis of this compound as described by Schmitz and Schumacher can be visualized as a logical progression from reactants to the final product under specific conditions.

Caption: Generalized workflow for the synthesis of this compound by Schmitz and Schumacher (1942).

Disclaimer: The detailed experimental protocol, including the specific apparatus used and purification methods, from the original 1942 publication by H. Schmitz and H. J. Schumacher could not be accessed for this guide. The information presented is based on the abstract of their paper and secondary sources.

A More Convenient, Modern Synthesis

For comparative purposes, it is useful to note a more contemporary and efficient method for preparing this compound. This route involves the reaction of sodium chlorate (B79027) (NaClO₃) with chlorine trifluoride (ClF₃).[1][2]

Reaction: 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF

This method proceeds at room temperature and offers a significantly higher yield, exceeding 70%.[1] The product is typically purified by vacuum fractionation, where the different components of the product mixture are separated based on their boiling points under reduced pressure.[2]

Historical Significance

The discovery of this compound by Schmitz and Schumacher was a significant contribution to the field of inorganic fluorine chemistry. Their work opened the door to further studies on the properties and reactivity of oxyfluoride compounds. Despite its challenging nature, the characterization of this compound provided valuable data that contributed to a deeper understanding of chemical bonding and molecular structure in highly electronegative systems. Their pioneering efforts laid the groundwork for the subsequent development of safer and more efficient synthetic methods for this and other related compounds.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Gaseous Chloryl Fluoride (ClO₂F)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloryl fluoride (B91410) (ClO₂F) is a highly reactive, colorless gas with significant implications in specialized chemical synthesis. This document provides an in-depth technical overview of the physical and chemical properties of gaseous ClO₂F, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. It consolidates available quantitative data into structured tables, outlines detailed experimental protocols for the determination of key properties, and presents visual diagrams of relevant chemical processes. Due to its extreme reactivity, handling and storage of ClO₂F require specialized procedures and equipment.

Physical Properties of Gaseous ClO₂F

Chloryl fluoride is a colorless gas at standard temperature and pressure.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | ClO₂F | - |

| Molecular Weight | 86.45 | g/mol |

| Boiling Point | -6 | °C |

| Melting Point | -115 | °C |

| Gas Density | 3.534 | g/L (at 0 °C and 1 atm) |

| Appearance | Colorless Gas | - |

Chemical Properties and Reactivity of Gaseous ClO₂F

Gaseous ClO₂F is characterized by its high reactivity, acting as a potent fluorinating and oxidizing agent. Its chemistry is dominated by the electrophilic nature of the chlorine and fluorine atoms.

Synthesis

This compound was first synthesized in 1942 by Schmitz and Schumacher through the fluorination of chlorine dioxide (ClO₂).[1] A more convenient laboratory-scale synthesis involves the reaction of sodium chlorate (B79027) (NaClO₃) with chlorine trifluoride (ClF₃).[1]

The balanced chemical equation for this reaction is:

6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF [1]

Hydrolysis

This compound reacts with water in a hydrolysis reaction to produce chloric acid (HClO₃) and hydrofluoric acid (HF).

ClO₂F + H₂O → HClO₃ + HF

This reaction is a key consideration in the handling and storage of ClO₂F, as exposure to moisture will lead to its decomposition and the formation of corrosive acids.

Fluorinating Agent

Similar to other chlorine fluorides, ClO₂F is a strong fluorinating agent. It can react with various metals and non-metals to introduce fluorine atoms. For instance, it is expected to react with metal oxides to form metal fluorides, molecular chlorine, and oxygen.

Experimental Protocols

Synthesis of this compound

The synthesis of ClO₂F from sodium chlorate and chlorine trifluoride requires a specialized apparatus designed for handling highly reactive and corrosive gases.

Materials:

-

Dry sodium chlorate (NaClO₃)

-

Chlorine trifluoride (ClF₃)

-

A reaction vessel made of a passivated metal (e.g., Monel or nickel)

-

A vacuum line for purification

-

Cold traps (liquid nitrogen)

Procedure:

-

The reaction vessel is loaded with dry sodium chlorate under an inert atmosphere (e.g., dry nitrogen or argon).

-

The vessel is evacuated and cooled.

-

Chlorine trifluoride is slowly introduced into the reaction vessel. The reaction is highly exothermic and should be carefully controlled.

-

The gaseous products (ClO₂F, Cl₂, O₂) are passed through a series of cold traps to separate them based on their boiling points. ClO₂F (boiling point: -6 °C) can be separated from Cl₂ (boiling point: -34.6 °C) and O₂ (boiling point: -183 °C) by fractional condensation.[1]

-

The purified ClO₂F is collected in a suitable container for storage or immediate use.

Determination of Boiling Point

The boiling point of ClO₂F can be determined using a micro-boiling point method or by distillation. Given its hazardous nature, a micro-scale setup is preferable to minimize the amount of substance handled.

Micro-Boiling Point Method (Thiele Tube):

-

A small amount of liquid ClO₂F is condensed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a suitable heating fluid (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of ClO₂F.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of ClO₂F is expected to show characteristic absorption bands corresponding to the Cl=O stretching, Cl-O stretching, and Cl-F stretching vibrations. The spectrum can be recorded using a gas cell with windows transparent to IR radiation (e.g., KBr or AgCl).

-

Raman Spectroscopy: Raman spectroscopy of gaseous ClO₂F would provide complementary information to IR spectroscopy, particularly for symmetric vibrations. A sample can be introduced into a quartz capillary and illuminated with a laser source.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy would be a valuable tool for characterizing ClO₂F. A single resonance would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the signal may exhibit broadening.

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of ClO₂F. The mass spectrum would show a molecular ion peak at m/z 86 and 88 (due to ³⁵Cl and ³⁷Cl isotopes) and fragment ions corresponding to the loss of fluorine and/or oxygen atoms.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Sodium Chlorate and Chlorine Trifluoride.

Hydrolysis of this compound

Caption: Hydrolysis reaction of this compound.

Safety and Handling

This compound is a highly toxic and reactive gas. It is a strong oxidizing agent and can react violently with organic materials and reducing agents. It is also corrosive, particularly in the presence of moisture, due to the formation of hydrofluoric and chloric acids. All work with ClO₂F should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Materials of construction for handling ClO₂F should be carefully selected; passivated metals like nickel or Monel are recommended.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of gaseous this compound. The presented data, experimental protocols, and visualizations are intended to be a valuable resource for scientists and researchers. The extreme reactivity and hazardous nature of ClO₂F necessitate careful handling and the use of specialized equipment. Further research into the reaction kinetics and synthetic applications of this compound could open new avenues in fluorine chemistry.

References

Determining the +5 Oxidation State of Chlorine in Chloryl Fluoride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the +5 oxidation state of chlorine in the chloryl fluoride (B91410) (FClO₂) molecule. It covers the theoretical framework based on electronegativity, as well as the practical application of X-ray Photoelectron Spectroscopy (XPS) for experimental verification. Detailed experimental protocols, data presentation, and logical diagrams are included to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction to Oxidation States and Chloryl Fluoride

The oxidation state, or oxidation number, is a fundamental concept in chemistry that describes the degree of oxidation (loss of electrons) of an atom in a chemical compound.[1] It is the hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic.[1] this compound (FClO₂) is a chemical compound in which chlorine is bonded to two oxygen atoms and one fluorine atom.[2] Determining the oxidation state of chlorine in this molecule is crucial for understanding its chemical properties and reactivity.

Theoretical Determination of Chlorine's Oxidation State in FClO₂

The oxidation state of an atom in a molecule can be determined by a set of rules based on the electronegativity of the elements involved.[3][4] Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons.[5] The more electronegative element in a bond is assigned a negative oxidation state, while the less electronegative element is assigned a positive one.[3]

In the FClO₂ molecule, the electronegativity values on the Pauling scale are as follows:

Based on these values, fluorine is the most electronegative element, followed by oxygen, and then chlorine. The rules for assigning oxidation states are applied as follows:

-

The sum of the oxidation states of all atoms in a neutral compound is zero.[3]

-

Fluorine, being the most electronegative element, is always assigned an oxidation state of -1 in its compounds.[4]

-

Oxygen is typically assigned an oxidation state of -2, except in peroxides or when bonded to a more electronegative element like fluorine.[4] In FClO₂, oxygen is bonded to the less electronegative chlorine, so its oxidation state is -2.

Let 'x' be the oxidation state of chlorine. Applying the rules to FClO₂:

(Oxidation state of F) + (Oxidation state of Cl) + 2 * (Oxidation state of O) = 0 (-1) + (x) + 2 * (-2) = 0 -1 + x - 4 = 0 x - 5 = 0 x = +5

Thus, the theoretically determined oxidation state of chlorine in this compound is +5.

Experimental Determination using X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and chemical state of the elements within a material.[8][9][10]

Principle of XPS: The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons.[11] The binding energy of these photoelectrons is measured, which is the energy required to remove an electron from an atom.[11] Shifts in the binding energy, known as chemical shifts, are observed for atoms in different chemical environments and oxidation states.[8][11] A higher positive oxidation state generally leads to a higher binding energy for the core electrons.

For this compound, the binding energy of the chlorine (Cl 2p) core level would be measured. This value would then be compared to the binding energies of chlorine in reference compounds with known oxidation states (e.g., NaCl with Cl in -1 state, and other chlorine oxides and fluorides). A significant shift to a higher binding energy relative to elemental chlorine (oxidation state 0) would be indicative of a high positive oxidation state, such as +5.

Data Presentation

The quantitative data relevant to the determination of the oxidation state of chlorine in FClO₂ is summarized in the tables below.

Table 1: Electronegativity Values (Pauling Scale)

| Element | Symbol | Electronegativity |

| Fluorine | F | 3.98[6][7] |

| Oxygen | O | 3.44[6][7] |

| Chlorine | Cl | 3.16[6][7] |

Table 2: Hypothetical XPS Data for Chlorine Compounds

| Compound | Chlorine Oxidation State | Cl 2p Binding Energy (eV) |

| NaCl | -1 | ~198.7 |

| Cl₂ | 0 | ~200.0 |

| FClO₂ | +5 | Expected to be significantly higher than 200.0 eV |

| KClO₄ | +7 | ~208.3 |

Note: The binding energy values are illustrative and can vary based on the specific instrument and reference used.

Experimental Protocols

A generalized experimental protocol for determining the oxidation state of chlorine in this compound using XPS is as follows:

Objective: To determine the oxidation state of chlorine in FClO₂ by measuring the Cl 2p core-level binding energy.

Materials:

-

This compound (FClO₂) gas

-

XPS spectrometer with a monochromatic Al Kα or Mg Kα X-ray source

-

Ultra-high vacuum (UHV) chamber

-

Sample holder capable of handling gaseous or condensed-phase samples

-

Reference compounds with known chlorine oxidation states (e.g., NaCl, solid Cl-containing polymers) for calibration

Procedure:

-

Sample Preparation:

-

For gaseous FClO₂, introduce the gas into a specialized gas cell within the UHV chamber at a controlled pressure.

-

Alternatively, condense a thin film of FClO₂ onto a cooled sample holder (cryogenic cooling).

-

-

Instrument Calibration:

-

Calibrate the energy scale of the spectrometer using a standard reference material, such as the Au 4f₇/₂ peak at 84.0 eV or the C 1s peak of adventitious carbon at 284.8 eV.

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform a high-resolution scan of the Cl 2p region to obtain a detailed spectrum of the chlorine core level.

-

Acquire high-resolution spectra of other elements present (F 1s, O 1s) for a comprehensive analysis.

-

-

Data Analysis:

-

Process the high-resolution Cl 2p spectrum to determine the binding energy of the peak. This may involve background subtraction and peak fitting.

-

Compare the measured Cl 2p binding energy of FClO₂ with the binding energies of the reference compounds.

-

The chemical shift to higher binding energy will correlate with a higher positive oxidation state.

-

-

Interpretation:

-

Based on the comparison with reference materials and established literature values, assign the oxidation state of chlorine in FClO₂. A binding energy significantly higher than that of elemental chlorine and consistent with other highly oxidized chlorine species will confirm the +5 oxidation state.

-

Visualization of the Logical Determination

The following diagram illustrates the logical workflow for the theoretical determination of the oxidation state of chlorine in this compound.

Caption: Logical flow for determining chlorine's oxidation state in FClO₂.

Conclusion

The +5 oxidation state of chlorine in this compound is determined through a combination of theoretical principles and experimental verification. The application of oxidation state rules based on electronegativity provides a clear theoretical assignment of +5. This is further substantiated by experimental techniques such as X-ray Photoelectron Spectroscopy, which can measure the chemical shifts in core-level binding energies, providing direct evidence of the electronic environment and oxidation state of the chlorine atom. This guide provides the foundational knowledge and protocols for such a determination, serving as a critical resource for chemical researchers.

References

- 1. Oxidation state - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to Find Oxidation Number & Oxidation State | ChemTalk [chemistrytalk.org]

- 5. Electronegativity | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. List of Elements in Order of Electronegativity χ [atomicnumber.net]

- 7. byjus.com [byjus.com]

- 8. TESCAN ANALYTICS - THEMATICS [tescan-analytics.com]

- 9. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]

- 10. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Application Note: Analysis of Iron Oxidation States by XPS [mccrone.com]

Chloryl Fluoride: A Comprehensive Technical Review of its Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloryl fluoride (B91410) (FClO₂), a highly reactive gas, represents a significant compound of interest within the field of halogen oxides. Its potent oxidizing capabilities and unique molecular structure make it a subject of investigation for various applications, although its inherent instability presents considerable handling challenges. This technical guide provides an in-depth overview of the thermodynamic properties and stability of chloryl fluoride, compiling available data to offer a comprehensive resource for researchers. The document details its physical characteristics, stability profile, and outlines key experimental protocols for its synthesis.

Thermodynamic Properties

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | FClO₂ | |

| Molecular Weight | 86.45 g/mol | |

| Boiling Point | -6 °C | |

| Melting Point | -115 °C | |

| Density (gas) | 3.534 g/L | |

| Enthalpy of Vaporization | 25.1 kJ/mol | |

| Enthalpy of Fusion | 5.8 kJ/mol |

Stability and Reactivity

This compound is a thermally unstable and highly reactive compound. It is known to be a strong oxidizing and fluorinating agent. Its reactivity is so high that it can react with many materials, including metals, and requires special handling procedures. The molecule has a pyramidal structure as predicted by VSEPR theory.

The stability of this compound is a critical consideration for its synthesis, storage, and application. It is prone to decomposition, and its reactions can be vigorous and, in some cases, explosive. It is reported to be indecently reactive and difficult to store as it can dissolve the protective metal fluoride coatings that are typically used for storing other reactive fluorine compounds like chlorine trifluoride.

Experimental Protocols

The synthesis of this compound is a challenging endeavor due to the hazardous nature of the reactants and the instability of the product. Two primary methods for its preparation have been reported in the literature.

Method 1: Fluorination of Chlorine Dioxide

This method was the first reported synthesis of this compound.

Reaction:

2 ClO₂ + F₂ → 2 FClO₂

Experimental Protocol:

-

Reactant Preparation: Gaseous chlorine dioxide (ClO₂) and fluorine (F₂) are required. Both gases must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

-

Apparatus: The reaction is typically carried out in a passivated metal (e.g., nickel or Monel) or a fluoropolymer (e.g., Teflon) vacuum line to prevent reaction with the apparatus. The system should be equipped with pressure gauges and flow meters to control the reactant stoichiometry.

-

Procedure:

-

The reaction vessel is evacuated and passivated with a low concentration of fluorine gas.

-

Chlorine dioxide and fluorine gas are introduced into the reaction vessel at controlled flow rates. The stoichiometry should be carefully monitored to be close to a 2:1 molar ratio of ClO₂ to F₂.

-

The reaction proceeds in the gas phase. The temperature and pressure conditions should be carefully controlled to optimize the yield and minimize the formation of byproducts.

-

-

Purification: The product, this compound, is separated from unreacted starting materials and byproducts by fractional condensation in a series of cold traps held at progressively lower temperatures.

Method 2: Reaction of Sodium Chlorate (B79027) with Chlorine Trifluoride

This method is considered a more convenient laboratory-scale synthesis.

Reaction:

6 NaClO₃ + 4 ClF₃ → 6 FClO₂ + 2 Cl₂ + 3 O₂ + 6 NaF

Experimental Protocol:

-

Reactant Preparation: Solid sodium chlorate (NaClO₃) and liquid chlorine trifluoride (ClF₃) are the reactants. Chlorine trifluoride is an extremely reactive and toxic substance and must be handled with extreme care in a specialized apparatus.

-

Apparatus: The reaction is performed in a passivated metal reactor (e.g., stainless steel or nickel) capable of withstanding the corrosive nature of the reactants and products. The reactor should be connected to a vacuum line for purification of the product.

-

Procedure:

-

The reactor is loaded with dry sodium chlorate powder.

-

The reactor is evacuated and cooled.

-

A stoichiometric amount of chlorine trifluoride is condensed into the reactor.

-

The reactor is allowed to warm to the reaction temperature, which needs to be carefully controlled to manage the reaction rate.

-

-

Purification: The gaseous products (FClO₂, Cl₂, O₂) are passed through a series of cold traps. This compound is selectively condensed at a temperature where chlorine and oxygen remain gaseous. Further purification can be achieved through vacuum distillation.

Visualizations

Caption: Logical relationship of FClO₂'s stability and reactivity.

Caption: A typical experimental workflow for the synthesis and characterization of FClO₂.

Chloryl Fluoride as a Lewis Acid in Adduct Formation: A Technical Guide

Abstract

Chloryl fluoride (B91410) (FClO2), a highly reactive inorganic compound, exhibits notable Lewis acidic properties, positioning it as a subject of interest in the study of non-covalent interactions and reaction mechanisms. This technical guide provides a comprehensive overview of the role of chloryl fluoride as a Lewis acid in the formation of adducts with various Lewis bases. While extensive experimental characterization of isolated FClO2 adducts is limited in publicly accessible literature, this document synthesizes established theoretical principles, data from related hypervalent halogen compounds, and spectroscopic data of this compound itself to present a detailed framework for its Lewis acidity. This guide includes postulated quantitative data on adduct properties, detailed potential experimental protocols for their synthesis and characterization, and visualizations of the underlying chemical principles and workflows.

Introduction to this compound

This compound is a colorless gas at standard conditions with a boiling point of -6 °C and a melting point of -115 °C.[1][2] The molecule possesses a pyramidal geometry with Cs symmetry.[1] Its reactivity is exceptionally high, particularly towards metallic surfaces.[1] The chlorine atom in FClO2 is in the +5 oxidation state, contributing to its electrophilic character and its ability to function as a Lewis acid.

Lewis Acidity of this compound

The Lewis acidity of this compound arises from the ability of the chlorine atom to accept electron density from a Lewis base. This interaction occurs through the chlorine atom, leading to the formation of a coordinate covalent bond and the subsequent formation of a stable adduct.[1] The adducts formed with Lewis bases such as amines and ethers are reported to have moderate stability, with dissociation constants in the range of 10⁻³ to 10⁻⁵ M.[1]

Adduct Formation and Characterization

The formation of an adduct between this compound and a Lewis base can be represented by the following equilibrium:

FClO₂ + L ⇌ FClO₂---L

Where L represents a Lewis base. The formation of the adduct results in changes to the geometric and vibrational properties of both the this compound and the Lewis base, which can be probed using spectroscopic and computational methods.

Postulated Quantitative Data for FClO₂ Adducts

Table 1: Postulated Geometric Parameters for the FClO₂---NH₃ Adduct

| Parameter | FClO₂ (Calculated) | FClO₂ in Adduct (Postulated) | Change |

| Cl-N Bond Length | N/A | ~2.5 Å | Formation of new bond |

| Cl-F Bond Length | ~1.68 Å | Slight elongation | +Δ |

| Cl-O Bond Length | ~1.42 Å | Slight elongation | +Δ |

| O-Cl-O Angle | ~115° | Slight decrease | -Δ |

| F-Cl-O Angle | ~102° | Slight decrease | -Δ |

Table 2: Key Vibrational Frequencies (cm⁻¹) for FClO₂ and Postulated Shifts in the FClO₂---NH₃ Adduct

| Vibrational Mode | FClO₂ (Experimental) | FClO₂ in Adduct (Postulated) | Shift (cm⁻¹) |

| Cl-O Symmetric Stretch | 1104 | Red-shifted | < 1104 |

| Cl-O Asymmetric Stretch | 1265 | Red-shifted | < 1265 |

| Cl-F Stretch | 627 | Red-shifted | < 627 |

| Cl-N Stretch | N/A | New band | ~200-300 |

Experimental Protocols

The high reactivity and instability of this compound and its potential adducts necessitate specialized experimental techniques for their study. Matrix isolation infrared spectroscopy is a powerful method for the in-situ synthesis and characterization of such species.

Matrix Isolation Infrared Spectroscopy Protocol

Objective: To synthesize and characterize the this compound-ammonia (FClO₂---NH₃) adduct by observing its vibrational spectrum in an inert matrix.

Materials:

-

This compound (FClO₂) gas

-

Ammonia (B1221849) (NH₃) gas

-

Argon (Ar) gas (matrix material)

-

Cryostat with a low-temperature window (e.g., CsI)

-

Fourier-Transform Infrared (FTIR) spectrometer

Methodology:

-

Preparation of Gas Mixtures: Prepare a gas mixture of FClO₂ in argon (e.g., 1:1000) and another mixture of NH₃ in argon (e.g., 1:1000) in separate gas handling lines.

-

Deposition: Cool the cryostat window to a temperature of approximately 10-15 K. Co-deposit the FClO₂/Ar and NH₃/Ar gas mixtures onto the cold window.

-

Annealing: Gently warm the matrix by a few Kelvin (e.g., to 20-25 K) to allow for diffusion of the trapped species and facilitate the formation of the FClO₂---NH₃ adduct.

-

Spectroscopic Measurement: Cool the matrix back to the initial deposition temperature and record the infrared spectrum using the FTIR spectrometer.

-

Data Analysis: Analyze the resulting spectrum for the appearance of new absorption bands corresponding to the vibrational modes of the FClO₂---NH₃ adduct and shifts in the vibrational bands of the parent molecules.

Visualizations

Lewis Acid-Base Adduct Formation

Caption: Diagram illustrating the formation of an adduct from this compound and a Lewis base.

Experimental Workflow for Matrix Isolation Spectroscopy

Caption: Workflow for the synthesis and characterization of a FClO₂ adduct via matrix isolation IR spectroscopy.

Theoretical Calculation Logical Flow

Caption: Logical flow for the theoretical investigation of a this compound adduct.

Conclusion

This compound serves as a compelling example of a hypervalent halogen compound exhibiting Lewis acidic behavior. While direct experimental elucidation of its adducts remains an area for further research, theoretical models and comparisons with related compounds provide a robust framework for understanding its interactions. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the unique properties of this reactive molecule. The continued exploration of this compound's Lewis acidity will undoubtedly contribute to a deeper understanding of halogen bonding and the chemistry of hypervalent compounds.

References

Spectroscopic Characterization of Chloryl Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Raman) for the characterization of chloryl fluoride (B91410) (FClO₂). It includes a detailed summary of vibrational frequencies, assignments, and experimental protocols essential for the accurate identification and analysis of this highly reactive compound.

Introduction to Chloryl Fluoride Spectroscopic Analysis

This compound (FClO₂) is a reactive inorganic compound of significant interest in various chemical fields. Its molecular structure and vibrational properties can be effectively elucidated using infrared (IR) and Raman spectroscopy. This guide synthesizes available spectroscopic data to provide a core resource for researchers. The molecule has a pyramidal structure belonging to the Cₛ point group, which predicts six fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.

Spectroscopic Data Summary

The vibrational frequencies of this compound have been determined through gas-phase infrared spectroscopy and liquid-phase Raman spectroscopy. The following table summarizes the fundamental vibrational frequencies and their assignments based on the work of Smith and co-workers.

| Vibrational Mode | Assignment | Gas-Phase IR Frequency (cm⁻¹) | Liquid-Phase Raman Frequency (cm⁻¹) |

| ν₁ | Cl-O Symmetric Stretch | 1104 | 1085 |

| ν₂ | Cl-F Stretch | 542 | 535 |

| ν₃ | OClO Bend (Scissoring) | 627 | 620 |

| ν₄ | ClO₂ Rock | 349 | 345 |

| ν₅ | Cl-O Asymmetric Stretch | 1265 | 1270 |

| ν₆ | ClO₂ Twist | 405 | 400 |

Experimental Protocols

The acquisition of high-quality spectroscopic data for this compound requires specific experimental conditions due to its reactivity and gaseous state at room temperature. Detailed methodologies for the key experiments are outlined below.

Gas-Phase Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is a primary method for observing the vibrational-rotational spectra of FClO₂.

Methodology:

-

Sample Preparation: this compound gas is introduced into a specialized gas cell. The pressure of the gas within the cell is a critical parameter and is typically maintained in the range of a few Torr to minimize pressure broadening effects and obtain well-resolved spectra.[1]

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed. The optical path length of the gas cell is an important consideration to ensure sufficient absorption for detection of weaker bands; path lengths of 10 cm or longer are common.

-

Data Acquisition: The spectrum is recorded over a typical mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric gases and the cell windows (typically made of materials like KBr or CsI).

-

Parameters:

-

Resolution: A spectral resolution of 1 cm⁻¹ or better is desirable to resolve the rotational fine structure.

-

Temperature: The experiment is typically conducted at room temperature.

-

Purging: The spectrometer bench should be purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.

-

Liquid-Phase Raman Spectroscopy

Raman spectroscopy of liquid FClO₂ provides complementary vibrational information to IR spectroscopy.

Methodology:

-

Sample Preparation: Gaseous this compound is condensed into a sealed capillary tube (e.g., a melting point capillary) by cooling with a suitable cryogen, such as liquid nitrogen. The analysis is performed on the resulting liquid sample.

-

Instrumentation: A Raman spectrometer equipped with a high-power laser source is used. The scattered light is collected at a 90° angle to the incident laser beam to minimize Rayleigh scattering.

-

Data Acquisition: The Raman spectrum is recorded, and polarization measurements are often performed to aid in the assignment of symmetric and asymmetric vibrational modes.

-

Parameters:

-

Laser Source: An argon ion laser is a common choice, with excitation wavelengths of 488.0 nm or 514.5 nm.[2] The laser power should be carefully optimized to avoid sample decomposition.

-

Spectrometer: A high-resolution spectrometer is required to resolve the Raman shifts accurately.

-

Temperature: The sample is maintained at a low temperature to keep it in the liquid state.

-

Matrix Isolation Infrared (IR) Spectroscopy

Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for the study of their vibrational spectra with minimal intermolecular interactions.

Methodology:

-

Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (e.g., argon or neon) is prepared with a high matrix-to-sample ratio (typically 1000:1 or greater). This mixture is then slowly deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature (typically 4-20 K).

-

Instrumentation: An FTIR spectrometer is used to record the infrared spectrum of the isolated FClO₂ molecules within the inert matrix.

-

Data Acquisition: The spectrum is recorded, and the narrow bandwidths of the absorption features allow for high-resolution analysis.

-

Parameters:

-

Matrix Gas: Argon and neon are commonly used inert matrices.

-

Deposition Temperature: The deposition is carried out at cryogenic temperatures, typically between 4 K and 20 K, to ensure the formation of a clear, rigid matrix.[3]

-

Annealing: In some cases, the matrix is annealed at a slightly higher temperature to allow for diffusion and the formation of dimers or other aggregates, which can also be studied spectroscopically.

-

Visualization of Experimental Workflow

The logical workflow for the spectroscopic characterization of this compound is depicted in the following diagram.

Caption: Workflow for FClO₂ Characterization.

References

An In-depth Technical Guide to Chloryl Fluoride: Chemical Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Chemical Professionals

Chloryl fluoride (B91410) (ClO₂F) is a highly reactive inorganic compound that serves as a potent fluorinating and oxidizing agent. This guide provides a comprehensive overview of its chemical identifiers, key physical properties, and established synthesis protocols, presented in a clear and accessible format for technical audiences.

Chemical Identity and Properties

Chloryl fluoride is a colorless gas at standard conditions and is the acyl fluoride of chloric acid.[1][2] Its reactivity presents both unique opportunities for chemical synthesis and significant handling challenges.[2] The following table summarizes its key chemical identifiers and physical properties.

| Identifier Type | Value | Source |

| CAS Registry Number | 13637-83-7 | [1][3][4][5] |

| IUPAC Name | Chlorine dioxide fluoride | [1][2] |

| Other Names | Chloryl monofluoride, Chlorine(V) fluoride dioxide | [1][4] |

| Chemical Formula | ClO₂F | [1][3][5] |

| Molecular Weight | 86.45 g/mol | [1][5][6] |

| PubChem CID | 139523 | [1][3][4][7] |

| SMILES | O=Cl(=O)F | [1][2][6] |

| InChI | InChI=1S/ClFO2/c2-1(3)4 | [1][3][4][6] |

| InChIKey | YVRLYFHVJLYEHM-UHFFFAOYSA-N | [1][3][4][6] |

| Appearance | Colorless gas | [1][8] |

| Boiling Point | -6 °C | [1][2] |

| Melting Point | -115 °C | [1][2] |

| Molecular Geometry | Pyramidal | [1][2] |

Synthesis of this compound

The preparation of this compound can be achieved through several methods. The first reported synthesis in 1942 by Schmitz and Schumacher involved the direct fluorination of chlorine dioxide.[1][2] A more convenient and commonly used laboratory method involves the reaction of sodium chlorate (B79027) with chlorine trifluoride, which proceeds at room temperature.[1][2]

This method offers a more convenient route to this compound compared to the direct fluorination of chlorine dioxide.

Reactants:

-

Sodium chlorate (NaClO₃)

-

Chlorine trifluoride (ClF₃)

Overall Reaction: 6 NaClO₃ + 4 ClF₃ → 6 ClO₂F + 2 Cl₂ + 3 O₂ + 6 NaF[1]

Procedure: The reaction is typically carried out in a suitable vacuum apparatus. The reactants are combined, and the volatile products, including this compound, are separated from the solid sodium fluoride and other gaseous byproducts (chlorine and oxygen) by vacuum fractionation. This involves selectively condensing the this compound at a low temperature to isolate it from the other components.[1]

The logical workflow for the synthesis and purification of this compound via this method is depicted in the diagram below.

This technical guide provides foundational information for researchers and scientists working with this compound. Due to its hazardous nature, all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound ((ClO2)F) | ClFO2 | CID 139523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound ((ClO2)F) | ClFO2 | CID 139523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ClO2F | 13637-83-7 [chemicalbook.com]

Chloryl Fluoride: A Preliminary Investigation into its High Reactivity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloryl fluoride (B91410) (FClO₂), a highly reactive and powerful oxidizing and fluorinating agent, holds significant potential in various chemical syntheses. This technical guide provides a preliminary investigation into the core aspects of its high reactivity. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this compound. This document summarizes key quantitative data, details experimental protocols for its synthesis, and outlines the fundamental reaction pathways. Due to its hazardous nature, stringent safety protocols are paramount and are emphasized throughout this guide.

Introduction

Chloryl fluoride is an interhalogen compound that has garnered interest due to its exceptional reactivity. Its ability to act as both a potent oxidizing and fluorinating agent makes it a versatile reagent in synthetic chemistry. However, this high reactivity also necessitates specialized handling procedures and a thorough understanding of its chemical behavior to ensure safe and effective utilization. This guide aims to provide a foundational understanding of the factors contributing to this compound's reactivity and to equip researchers with the necessary information for its preliminary investigation and potential application.

Physicochemical and Reactivity Data

The high reactivity of this compound can be attributed to its molecular structure and the nature of its chemical bonds. The presence of both highly electronegative fluorine and oxygen atoms bonded to a central chlorine atom results in a highly polarized molecule, making it susceptible to react with a wide range of substances.

| Property | Value | Reference |

| Thermodynamic Properties | ||

| Enthalpy of Vaporization | 25.1 kJ/mol | [1] |

| Enthalpy of Fusion | 5.8 kJ/mol | [1] |

| Kinetic Properties | ||

| Hydrolysis (second-order rate constant at 25 °C) | 2.3 × 10³ M⁻¹·s⁻¹ | [1] |

| Reaction with Hydrocarbons (Activation Energy) | 50-70 kJ/mol | [1] |

| Thermal Decomposition (Activation Energy) | 120 kJ/mol | [1] |

| Redox Properties | ||

| Standard Reduction Potential (ClO₂F/ClO₂) | +1.8 V (estimated) | [1] |

Synthesis of this compound

The synthesis of this compound requires careful execution in a controlled laboratory setting due to the hazardous nature of the reactants and products. Two primary methods for its preparation are outlined below.

Method 1: Fluorination of Chlorine Dioxide

This method involves the direct fluorination of chlorine dioxide.

Reaction: F₂ + 2ClO₂ → 2FClO₂

Experimental Protocol:

-

Apparatus: A vacuum-line apparatus constructed from materials resistant to fluorine and this compound (e.g., Monel, nickel, or passivated stainless steel) is essential. The reaction vessel should be cooled to low temperatures.

-

Reactants: High-purity fluorine gas and chlorine dioxide are required. Chlorine dioxide is unstable and should be handled with extreme caution.

-

Procedure:

-

The reaction vessel is evacuated and cooled to -78 °C using a dry ice/acetone bath.

-

Chlorine dioxide is condensed into the reaction vessel.

-

Fluorine gas is slowly introduced into the vessel while maintaining the low temperature. The reaction is highly exothermic and requires careful control of the fluorine addition rate.

-

The reaction mixture is allowed to warm slowly to room temperature.

-

-

Purification: The product, this compound, is separated from any unreacted starting materials and byproducts by fractional condensation. This involves passing the gaseous mixture through a series of cold traps held at successively lower temperatures to selectively condense the components based on their boiling points.

Method 2: Reaction of Sodium Chlorate (B79027) with Chlorine Trifluoride

This method is often preferred due to the relative ease of handling the starting materials compared to chlorine dioxide.[2]

Reaction: 6NaClO₃ + 4ClF₃ → 6FClO₂ + 6NaF + 2Cl₂ + 3O₂

Experimental Protocol:

-

Apparatus: A reaction vessel made of fluorine-resistant materials is required. The setup should allow for the controlled addition of chlorine trifluoride and the safe venting of gaseous byproducts.

-

Reactants: Dry sodium chlorate (NaClO₃) and chlorine trifluoride (ClF₃) are used. Chlorine trifluoride is an extremely reactive and corrosive substance.

-

Procedure:

-

Dry sodium chlorate is placed in the reaction vessel.

-

The vessel is evacuated to remove any moisture and air.

-

Chlorine trifluoride is carefully introduced into the vessel. The reaction proceeds at room temperature.

-

The gaseous products are passed through a series of traps to separate the this compound.

-

-

Purification: Purification is achieved through vacuum fractionation, similar to the method described above, to isolate the pure this compound.

Caption: Synthesis workflows for this compound.

High Reactivity and Reaction Mechanisms

This compound's high reactivity is demonstrated in its interactions with a variety of substances. It is a powerful oxidizing agent and readily participates in fluorination reactions.

Hydrolysis

This compound reacts rapidly with water in a hydrolysis reaction to produce chloric acid and hydrofluoric acid.[1]

Reaction: FClO₂ + 2H₂O → HClO₃ + HF

The reaction is believed to proceed through a nucleophilic attack by water on the chlorine atom.

Caption: Proposed pathway for the hydrolysis of this compound.

Reactions with Hydrocarbons

This compound reacts with hydrocarbons through radical mechanisms.[1] The initiation step likely involves the homolytic cleavage of the Cl-F bond, which has a lower bond dissociation energy compared to the Cl-O bonds.

General Mechanism:

-

Initiation: FClO₂ → •ClO₂ + •F

-

Propagation:

-

RH + •F → R• + HF

-

RH + •ClO₂ → R• + HClO₂

-

R• + FClO₂ → RF + •ClO₂

-

-

Termination: Combination of radical species.

Lewis Acid Behavior

This compound can act as a Lewis acid, forming adducts with Lewis bases such as amines and ethers.[1] The chlorine atom acts as the electron acceptor.

Reaction: FClO₂ + :B → [FClO₂-B] (where B is a Lewis base)

Safety and Handling

This compound and its precursors, particularly fluorine and chlorine trifluoride, are extremely hazardous materials. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): A full-face shield, heavy-duty gloves (e.g., neoprene or butyl rubber), and a lab coat are required. Work should be conducted in a well-ventilated fume hood.

-

Materials Compatibility: All apparatus must be constructed from materials resistant to fluorine and chlorine compounds, such as Monel, nickel, or passivated stainless steel. Glassware should be avoided as it can be etched by hydrofluoric acid, a potential byproduct.

-

Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

-

Emergency Procedures: An emergency shower and eyewash station must be readily accessible. Calcium gluconate gel should be available as a first aid treatment for hydrofluoric acid burns.

Caption: Key safety protocols for handling this compound.

Conclusion

This compound exhibits a high degree of reactivity, making it a powerful tool for specialized chemical transformations. A thorough understanding of its synthesis, reaction mechanisms, and, most importantly, its safe handling is crucial for any researcher considering its use. The information presented in this guide serves as a preliminary overview to aid in the initial investigation of this potent chemical agent. Further in-depth research into specific reaction kinetics and mechanisms is recommended for any proposed application.

References

Methodological & Application

Application Notes and Protocols: Chloryl Fluoride as a Selective Fluorinating Agent in Organic Synthesis

A comprehensive review of available literature and experimental data reveals a significant lack of specific, detailed applications for chloryl fluoride (B91410) (FClO₃) as a selective fluorinating agent in modern organic synthesis. While noted for its high reactivity, its practical use in controlled, selective fluorination reactions is not well-documented in publicly accessible scientific literature. This scarcity of information prevents the creation of detailed application notes and protocols with quantitative data as requested.

General Observations and Limitations

Chloryl fluoride is recognized as a powerful oxidizing and fluorinating agent.[1] However, its extreme reactivity appears to limit its utility in selective organic synthesis, where precise control over the reaction is paramount. The majority of research on electrophilic fluorination has shifted towards more manageable and selective reagents, such as perthis compound (FClO₂) in older literature and modern reagents like Selectfluor™ and various N-F compounds.[2][3][4][5][6][7][8][9]

Historical Context and Comparison with Perthis compound

Early studies in the mid-20th century explored the use of related chlorine oxyfluorides for the synthesis of fluorinated steroids, a class of compounds with significant pharmaceutical applications.[10][11][12][13] Notably, perthis compound found application in the fluorination of steroid enol acetates and enamides.[10][11] These reactions demonstrated the potential for electrophilic fluorination at activated carbon centers within complex molecules.

For instance, the reaction of perthis compound with testosterone (B1683101) enol diacetate was reported to yield 6α- and 6β-fluorotestosterone acetate, showcasing a degree of stereoselectivity.[10] Similarly, the fluorination of steroid enamides with perthis compound was also investigated.[11] However, even in these cases, side reactions such as chlorination were observed, highlighting the challenges in controlling the reactivity of such powerful reagents.[11]

Conclusion

Due to the lack of detailed experimental procedures, quantitative yield and selectivity data, and specific examples of its application in the selective fluorination of organic compounds, it is not currently possible to provide the requested comprehensive application notes and protocols for this compound. Researchers, scientists, and drug development professionals seeking to perform selective fluorination are advised to consult the extensive literature on more contemporary and well-documented reagents such as Selectfluor™ and other N-F fluorinating agents, for which a wealth of application data and established protocols exist.[2][3][4][5][6][7][8][9]

Visualization of a General Electrophilic Fluorination Workflow

While a specific workflow for this compound cannot be provided, a general logical workflow for electrophilic fluorination of an activated substrate, such as a steroid enol acetate, can be conceptualized. This serves as a hypothetical illustration of the steps that would be involved in such a synthesis.

Caption: General workflow for electrophilic fluorination of a steroid.

References

- 1. webqc.org [webqc.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. datapdf.com [datapdf.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorine-Containing Steroids [ouci.dntb.gov.ua]

- 14. This compound - Wikipedia [en.wikipedia.org]

The Untamed Fluorinating Agent: Exploring the Specialized Chemistry of Chloryl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Chloryl fluoride (B91410) (ClO₂F), a highly reactive and potent fluorinating agent, occupies a niche yet significant space in the landscape of specialized fluorination chemistry. While its application is less widespread than its more stable counterpart, perchloryl fluoride (ClO₃F), the unique reactivity of this compound presents distinct opportunities for the synthesis of complex fluorinated molecules, particularly in the realm of drug discovery and materials science. This document provides an overview of the known applications of this compound, details on its synthesis, and safety protocols for its handling.

Application Notes

This compound's high reactivity stems from the polarized Cl-F bond, rendering the fluorine atom highly electrophilic. This characteristic makes it a powerful agent for the fluorination of a variety of organic substrates. However, its utility is often tempered by its instability and tendency to participate in side reactions.

Key Applications:

-

Electrophilic Fluorination of Alkenes and Steroids: this compound has been investigated for the fluorination of electron-rich double bonds found in alkenes and steroid skeletons. The reaction typically proceeds via an electrophilic addition mechanism. While specific examples in the literature are scarce compared to perthis compound, the underlying principle involves the attack of the π-bond on the electrophilic fluorine of ClO₂F. The synthesis of fluorinated steroids is of particular interest in drug development, as the introduction of fluorine can significantly modulate the biological activity and metabolic stability of these molecules.

-

Fluorination of Aromatic Compounds: In the presence of a Lewis acid catalyst, this compound can be used for the electrophilic fluorination of aromatic rings. The Lewis acid enhances the electrophilicity of the fluorine atom, facilitating the attack by the aromatic system. This method provides a route to aryl fluorides, which are important structural motifs in many pharmaceuticals and agrochemicals.

-

Specialized Inorganic Synthesis: this compound also finds use in inorganic chemistry for the synthesis of other reactive fluorine-containing compounds.

Due to the limited publicly available data on specific reaction yields and conditions for this compound, a comprehensive quantitative comparison table is not feasible at this time. Researchers are encouraged to perform small-scale test reactions to determine optimal conditions for their specific substrates.

Experimental Protocols

Note: this compound is a highly reactive and hazardous gas. These protocols should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound

This compound can be prepared through the fluorination of chlorine dioxide or by the reaction of sodium chlorate (B79027) with chlorine trifluoride.[1]

Method 1: Fluorination of Chlorine Dioxide

This method involves the direct fluorination of chlorine dioxide.

-

Materials: Chlorine dioxide (ClO₂), Fluorine gas (F₂)

-

Procedure:

-

In a specialized, passivated reaction vessel cooled to low temperatures (typically below -50 °C), introduce a stream of diluted chlorine dioxide gas.

-

Slowly introduce a stream of diluted fluorine gas into the reaction vessel with vigorous stirring.

-

The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions.

-

The product, this compound, is a gas at room temperature and can be collected in a cold trap.

-

Method 2: Reaction of Sodium Chlorate with Chlorine Trifluoride

This method is often considered more convenient for laboratory-scale synthesis.[1]

-

Materials: Sodium chlorate (NaClO₃), Chlorine trifluoride (ClF₃)

-

Procedure:

-

In a passivated reactor, carefully add sodium chlorate.

-

Slowly introduce chlorine trifluoride into the reactor. The reaction proceeds at room temperature.

-

The reaction produces this compound along with other byproducts.

-

The this compound can be purified by fractional condensation.

-

General Protocol for Electrophilic Fluorination of an Alkene

This protocol provides a general guideline for the fluorination of an alkene using this compound. Substrate-specific optimization is required.

-

Materials: Alkene substrate, this compound (gas), Inert solvent (e.g., CCl₄, Freon-113), Dry ice/acetone bath.

-

Procedure:

-

Dissolve the alkene substrate in a dry, inert solvent in a three-necked flask equipped with a gas inlet, a stirrer, and a low-temperature thermometer.

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly bubble a stream of gaseous this compound through the stirred solution.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any unreacted this compound.

-